molecular formula C22H20O B120472 4-[(Z)-1,2-diphenylbut-1-enyl]phenol CAS No. 69967-80-2

4-[(Z)-1,2-diphenylbut-1-enyl]phenol

Cat. No. B120472
CAS RN: 69967-80-2
M. Wt: 300.4 g/mol
InChI Key: YJVFSITVRZYTHO-DQRAZIAOSA-N
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Description

“4-[(Z)-1,2-diphenylbut-1-enyl]phenol” is a phenolic compound. Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group .


Synthesis Analysis

Phenolic compounds can be synthesized through various methods. One such method involves the ipso-hydroxylation of arylboronic acids in ethanol. This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another method involves a nucleophilic aromatic substitution reaction, where one of the substituents in an aromatic ring is replaced by a nucleophile .


Molecular Structure Analysis

Phenolic compounds, including “4-[(Z)-1,2-diphenylbut-1-enyl]phenol”, have distinctive features in their infrared spectra. The IR spectrum of aliphatic alcohols have a distinctive O-H stretch in the range of 3300 to 3400 cm-1. This peak tends to be very strong and very broad. In addition, alcohol has a strong C-O stretch near 1000 cm-1 .


Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions. Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Future Directions

Phenolic compounds, including “4-[(Z)-1,2-diphenylbut-1-enyl]phenol”, have potential applications in various industries such as pharmaceutical and food industries. The search for the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

properties

IUPAC Name

4-[(Z)-1,2-diphenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(23)16-14-19/h3-16,23H,2H2,1H3/b22-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVFSITVRZYTHO-DQRAZIAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)O)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Z)-1,2-diphenylbut-1-enyl]phenol

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